molecular formula C12H6Cl4 B1345129 2,3,3',4'-Tetrachlorobiphenyl CAS No. 41464-43-1

2,3,3',4'-Tetrachlorobiphenyl

Cat. No.: B1345129
CAS No.: 41464-43-1
M. Wt: 292 g/mol
InChI Key: UNCGJRRROFURDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,3’,4’-Tetrachlorobiphenyl is a type of polychlorinated biphenyl (PCB), which is a class of synthetic organic chemicals. These compounds consist of a biphenyl molecule with chlorine atoms substituted at various positions. 2,3,3’,4’-Tetrachlorobiphenyl is known for its persistence in the environment and its potential to bioaccumulate in living organisms .

Mechanism of Action

Target of Action

2,3,3’,4’-Tetrachlorobiphenyl primarily targets the circadian clock . It inhibits the PER1 gene by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 .

Mode of Action

The compound interacts with its targets by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This repression leads to changes in the circadian rhythm, affecting various physiological processes.

Biochemical Pathways

The affected pathway is the circadian rhythm regulation pathway . The downstream effects of this interaction can lead to disruptions in sleep patterns, hormone regulation, and various other physiological processes regulated by the circadian rhythm.

Pharmacokinetics

As a polychlorinated biphenyl (pcb), it is known to belipophilic and can accumulate in fatty tissues . Its bioavailability would be influenced by factors such as absorption, distribution, metabolism, and excretion, which are typical for PCBs.

Result of Action

The molecular and cellular effects of 2,3,3’,4’-Tetrachlorobiphenyl’s action primarily involve the disruption of the circadian rhythm . By inhibiting the PER1 gene, it can lead to alterations in the normal sleep-wake cycle and other processes regulated by the circadian clock.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3,3’,4’-Tetrachlorobiphenyl. As a PCB, it is resistant to environmental degradation and can persist in the environment for a long time . Factors such as temperature, pH, and presence of other contaminants can influence its stability and action.

Biochemical Analysis

Biochemical Properties

2,3,3’,4’-Tetrachlorobiphenyl plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in its metabolic biotransformation. The interaction with these enzymes leads to the formation of hydroxylated metabolites, which can further conjugate with glucuronide or glutathione . Additionally, 2,3,3’,4’-Tetrachlorobiphenyl has been shown to bind to the aryl hydrocarbon receptor (AhR), a protein that regulates the expression of various genes involved in xenobiotic metabolism .

Cellular Effects

2,3,3’,4’-Tetrachlorobiphenyl has been found to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to enhance human Kv1.3 channel currents and alter cytokine production in macrophages . It also affects the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . These effects can lead to disruptions in normal cellular functions and contribute to the compound’s toxicological profile.

Molecular Mechanism

The molecular mechanism of action of 2,3,3’,4’-Tetrachlorobiphenyl involves its binding interactions with various biomolecules. This compound binds to the aryl hydrocarbon receptor (AhR), leading to the activation of the AhR signaling pathway. This activation results in the transcriptional regulation of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes . Additionally, 2,3,3’,4’-Tetrachlorobiphenyl inhibits the CLOCK-ARNTL/BMAL1 heterodimer-mediated transcriptional activation of PER1, thereby affecting the circadian rhythm .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,3’,4’-Tetrachlorobiphenyl have been observed to change over time. This compound is known for its stability and resistance to degradation, which contributes to its persistence in the environment . Long-term exposure to 2,3,3’,4’-Tetrachlorobiphenyl has been shown to result in significant elevations in concentrations of dopamine and its metabolites in the brain, which persist into adulthood . These findings suggest that the compound can have lasting effects on cellular function and overall health.

Dosage Effects in Animal Models

The effects of 2,3,3’,4’-Tetrachlorobiphenyl vary with different dosages in animal models. Studies have shown that higher doses of this compound can lead to toxic and adverse effects. For example, repeated oral dosing with 2,3,3’,4’-Tetrachlorobiphenyl in rats resulted in increased liver microsomal enzyme activity and covalent binding of reactive metabolites . Additionally, high doses of this compound have been associated with hepatomegaly and alterations in liver morphology .

Metabolic Pathways

2,3,3’,4’-Tetrachlorobiphenyl is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes mediate the oxidation of the compound to form hydroxylated metabolites and epoxides, which can further conjugate with glucuronide or glutathione . The formation of methyl sulfones is also a key metabolic pathway for this compound, particularly for PCBs with vicinal hydrogens at specific positions on the aromatic ring .

Transport and Distribution

The transport and distribution of 2,3,3’,4’-Tetrachlorobiphenyl within cells and tissues involve interactions with transporters and binding proteins. This compound has been shown to accumulate in adipose tissue and bind covalently to cellular macromolecules in various organs . The distribution of 2,3,3’,4’-Tetrachlorobiphenyl is influenced by its lipophilicity, which allows it to persist in fatty tissues and bioaccumulate in the food chain .

Subcellular Localization

The subcellular localization of 2,3,3’,4’-Tetrachlorobiphenyl has been studied using electron microscopic autoradiography. This compound predominantly localizes in the hepatocytes, particularly in the lipid droplets, mitochondria, and endoplasmic reticulum . The association between the localization of 2,3,3’,4’-Tetrachlorobiphenyl and morphological changes in these organelles suggests a link between its subcellular distribution and its toxic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3’,4’-Tetrachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst, such as ferric chloride, at elevated temperatures. The degree of chlorination can be controlled by adjusting the reaction time and temperature .

Industrial Production Methods

Industrial production of polychlorinated biphenyls, including 2,3,3’,4’-Tetrachlorobiphenyl, was historically carried out using similar chlorination processes. due to their environmental and health impacts, the production of PCBs has been banned or severely restricted in many countries .

Chemical Reactions Analysis

Types of Reactions

2,3,3’,4’-Tetrachlorobiphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,3’,4’-Tetrachlorobiphenyl has been studied extensively due to its environmental persistence and biological effects. Some key research applications include:

Properties

IUPAC Name

1,2-dichloro-3-(3,4-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-9-5-4-7(6-11(9)15)8-2-1-3-10(14)12(8)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCGJRRROFURDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074153
Record name 2,3,3',4'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41464-43-1
Record name 2,3,3′,4′-Tetrachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41464-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,3',4'-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',4'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4'-Tetrachlorobiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3,3',4'-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC04NXT03J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,3',4'-Tetrachlorobiphenyl
Reactant of Route 2
Reactant of Route 2
2,3,3',4'-Tetrachlorobiphenyl
Reactant of Route 3
Reactant of Route 3
2,3,3',4'-Tetrachlorobiphenyl
Reactant of Route 4
Reactant of Route 4
2,3,3',4'-Tetrachlorobiphenyl
Reactant of Route 5
Reactant of Route 5
2,3,3',4'-Tetrachlorobiphenyl
Reactant of Route 6
Reactant of Route 6
2,3,3',4'-Tetrachlorobiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.